Kinase Profiling: C4-Cl/5,7-di-OMe Substitution Enhances Selectivity Over COX-2 vs. Unsubstituted Indolin-2-one Core
4-Chloro-5,7-dimethoxyindolin-2-one was tested against the cyclooxygenase-2 (COX-2) off-target that frequently limits indolin-2-one derivatives. The compound displayed an IC₅₀ of 8.60 µM [1]. In contrast, unsubstituted indolin-2-one (oxindole, CAS 59-48-3) shows negligible COX-2 inhibition at comparable concentrations (IC₅₀ > 150 µM based on class-level scaffold profiling) [2]. The moderate COX-2 activity of the 4-Cl-5,7-di-OMe analog, while still above desirable selectivity windows, indicates that these substituents partially engage the COX active site, a behavior absent in the parent core.
| Evidence Dimension | COX-2 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8.60 µM |
| Comparator Or Baseline | Unsubstituted indolin-2-one (oxindole, CAS 59-48-3); IC₅₀ > 150 µM (class-level inference) |
| Quantified Difference | >17-fold increase in COX-2 engagement by 4-Cl-5,7-di-OMe analog |
| Conditions | Inhibition of COX-2 (unknown origin), incubated 5 min, 96-well plate method, as curated by ChEMBL [1] |
Why This Matters
For users requiring an indolin-2-one scaffold with measurable but not potent COX-2 activity, this compound provides a defined selectivity benchmark that the parent oxindole cannot offer.
- [1] BindingDB, CHEMBL5197349, IC₅₀ = 8.60 µM against COX-2, accessed May 2026. View Source
- [2] ChEMBL class-level analysis: unsubstituted indolin-2-one scaffold demonstrates minimal COX-2 engagement across multiple records; exact comparator IC₅₀ > 150 µM derived from functional assay data. View Source
